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molecular formula C3HBrN2O2S B1353499 5-Bromo-2-nitrothiazole CAS No. 182692-69-9

5-Bromo-2-nitrothiazole

Cat. No. B1353499
M. Wt: 209.02 g/mol
InChI Key: RTBUHHOZDGNXDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06720427B2

Procedure details

Scheme 3 depicts a method for preparing compounds of formula 1 wherein R1 is ABN-. An aqueous solution consisting of 5-bromo-2-aminothiazole (6) and 20% tetrafluoroboric acid are added to an aqueous slurry of copper powder and sodium nitrite at about 0° C., followed by warming to about 23° C. Standard work-up and purification by radial chromatography afford 5-bromo-2-nitrothiazole 7. Treatment of 7 with triethylamine and ABNH hydrochloride in dimethylsulfoxide at about 60° C. affords 8. Dissolution of 8 in a solvent such as ethyl acetate and treatment with palladium on carbon and hydrogen gas (3 atmospheres) affords aminothiazole 4. The aminothiazoles thus obtained can be treated with a carboxylic acid (HO(═O)C(CR10R11)nR4), propanephosphonic acid cyclic anhydride, and triethylamine in a solvent such as ethyl acetate or dichloromethane to afford compounds of formula 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(=O)(OC1C=CC=CC=1)N.[Br:11][C:12]1[S:16][C:15](N)=[N:14][CH:13]=1.F[B-](F)(F)F.[H+].[N:24]([O-:26])=[O:25].[Na+]>[Cu]>[Br:11][C:12]1[S:16][C:15]([N+:24]([O-:26])=[O:25])=[N:14][CH:13]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)(OC1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CN=C(S1)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F[B-](F)(F)F.[H+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Standard work-up and purification by radial chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC1=CN=C(S1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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